Hydroxylamine, hydrofluoride

Solubility Process Chemistry Green Chemistry

Choose Hydroxylamine Hydrofluoride when the fluoride counterion is crucial for your synthesis. Unlike common chloride or sulfate salts, this 1:1 crystalline reagent uniquely combines a potent α-nucleophile with a stoichiometric fluoride source (approx. 36% active fluoride by weight). Its exceptional water solubility (148.7 g/100g) boosts volumetric productivity for oxime and hydroxamic acid synthesis while eliminating chloride contamination, which is critical for pharmaceutical intermediates and corrosion-sensitive semiconductor applications.

Molecular Formula FH4NO
Molecular Weight 53.037 g/mol
CAS No. 17256-78-9
Cat. No. B095332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxylamine, hydrofluoride
CAS17256-78-9
Synonymshydroxylammonium fluoride
Molecular FormulaFH4NO
Molecular Weight53.037 g/mol
Structural Identifiers
SMILESNO.F
InChIInChI=1S/FH.H3NO/c;1-2/h1H;2H,1H2
InChIKeyUNFDKMXBKPSFIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 1 kg / 25 kg / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxylamine Hydrofluoride (CAS 17256-78-9): Technical Baseline and Procurement Fundamentals for Specialized Synthesis


Hydroxylamine hydrofluoride (hydroxylammonium fluoride; CAS 17256-78-9) is an inorganic salt composed of the hydroxylammonium cation (NH₃OH⁺) and the fluoride anion, with the molecular formula FH₄NO and a molecular weight of 53.036 g/mol . It is classified as a bifunctional reagent, integrating the nucleophilic properties of hydroxylamine with the fluoride ion, and is utilized primarily in specialized organic synthesis and advanced materials research . Its key physical properties include a melting point of 97.8 ± 2 °C (with decomposition), a crystalline density of 1.621 ± 0.005 g/cm³, and an exceptionally high water solubility of 148.7 g/100 g [1]. This compound is recognized by the U.S. EPA and is listed on the TSCA inventory [2].

Why Generic Substitution Fails: Unique Bifunctional and Structural Attributes of Hydroxylamine Hydrofluoride (CAS 17256-78-9) for Critical Applications


Generic substitution with common hydroxylamine salts such as the hydrochloride or sulfate is not feasible when the fluoride anion is essential for reactivity, selectivity, or the physical properties of the final product . Hydroxylamine hydrofluoride provides a unique combination of a strong α-nucleophile and a fluoride source in a single, water-soluble, crystalline entity [1]. The presence of the fluoride counterion fundamentally alters the material's density, aqueous solubility, and crystal packing relative to its chloride or sulfate counterparts, directly impacting its performance in syntheses where fluoride participation or a specific solid-state structure is required, such as in the preparation of fluorometallate complexes or in semiconductor applications where chloride ion contamination is prohibited [2].

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation of Hydroxylamine Hydrofluoride (CAS 17256-78-9) from In-Class Alternatives


Aqueous Solubility: Superior Water Solubility Enables High-Concentration Reaction Environments

Hydroxylamine hydrofluoride demonstrates a dramatically higher water solubility compared to other common hydroxylamine salts, enabling reactions to be conducted at significantly higher concentrations. At 20°C, its solubility in water is 148.7 g/100 g, which is approximately 1.8-fold higher than that of hydroxylamine hydrochloride (83.0 g/100 mL at 17°C) [1] and more than 4.5-fold higher than that of hydroxylamine sulfate (32.9 g/100 mL at 20°C) [2]. This property facilitates more efficient mass transfer and reduces solvent volume requirements in aqueous reaction systems.

Solubility Process Chemistry Green Chemistry

Crystalline Density: Lower Density Offers Formulation and Handling Advantages in Solid-State Applications

The crystalline density of hydroxylamine hydrofluoride is 1.621 g/cm³, which is significantly lower than that of hydroxylamine hydrochloride (approximately 1.7) and hydroxylamine sulfate (1.88) [1]. This lower density can be advantageous in applications where weight is a critical factor or where specific volumetric properties in a solid mixture are desired. The orthorhombic crystal structure (space group P -abc, a = 6.490(1)Å, b = 9.799(1)Å, c = 13.519(2)Å) [2] is a distinct physical characteristic that differentiates it from its analogs.

Solid-State Chemistry Formulation Science Crystal Engineering

Fluoride Source: A Defined, Solid-State Bifunctional Reagent for Nucleophilic Fluorination

As a member of the amine/HF reagent class, hydroxylamine hydrofluoride provides a stoichiometric source of nucleophilic fluoride. While quantitative selectivity data against other amine/HF complexes (e.g., Et₃N·3HF, Pyr·9HF) for this specific compound is not available in open literature, its classification within this group is established [1]. The selectivity of amine/HF reagents is highly dependent on the acidity and nucleophilicity of the fluoride equivalent [2]. Hydroxylamine hydrofluoride offers a defined 1:1 stoichiometry (NH₂OH·HF) with a lower molecular weight (53.04 g/mol) compared to bulkier amine/HF complexes, providing a higher fluoride content per gram of reagent (approximately 36% fluoride by weight) [3].

Fluorination Nucleophilic Substitution Organofluorine Chemistry

Precursor to Fluorometallates: Enables Synthesis of Unique Inorganic Complexes

Hydroxylamine hydrofluoride is a specific precursor for synthesizing hydroxylammonium fluorometallates, a class of compounds that cannot be prepared using other hydroxylamine salts. For example, the reaction of solid NH₃OHF with manganese or scandium in aqueous HF yields (NH₃OH)₂MnF₄ and (NH₃OH)₃ScF₆, respectively [1]. Similarly, (NH₃OH)₂GeF₆ is synthesized by adding solid NH₃OHF to a solution of GeO₂ dissolved in 20% HF [2]. These reactions are stoichiometrically dependent on the fluoride anion provided by the hydrofluoride salt.

Inorganic Synthesis Coordination Chemistry Materials Science

Melting Point and Thermal Behavior: Distinct Decomposition Profile Compared to Chloride and Sulfate Salts

Hydroxylamine hydrofluoride exhibits a melting point of 97.8 ± 2 °C with decomposition [1]. This is significantly lower than the decomposition temperatures reported for hydroxylamine hydrochloride (decomposes at 151-152 °C) [2] and hydroxylamine sulfate (melts with decomposition at 170 °C) . The lower thermal decomposition threshold for the hydrofluoride salt indicates a different energetic profile that must be considered during reaction design, storage, and safety assessments. The thermal decomposition pathway is known to strictly compete with phase transition .

Thermal Stability Safety Engineering Process Design

Best-Fit Research and Industrial Application Scenarios for Hydroxylamine Hydrofluoride (CAS 17256-78-9) Driven by Quantified Differentiation


Synthesis of Hydroxylammonium Fluorometallates for Advanced Inorganic and Materials Research

This scenario is directly enabled by the compound's unique ability to provide the fluoride counterion. Researchers synthesizing novel hydroxylammonium fluorometallates, such as (NH₃OH)₂MnF₄ or (NH₃OH)₃ScF₆, must use hydroxylamine hydrofluoride as the starting material [1]. These complexes are of interest for their magnetic and optical properties, and their synthesis is not possible using hydroxylamine hydrochloride or sulfate. The stoichiometric precision of the 1:1 salt form simplifies the preparation of these compounds.

High-Concentration Aqueous Oxime and Hydroxamic Acid Synthesis for Process Intensification

The exceptionally high aqueous solubility of hydroxylamine hydrofluoride (148.7 g/100 g) [2] makes it a superior reagent for synthesizing oximes and hydroxamic acids in water when high substrate concentrations are desired. This can lead to improved volumetric productivity and reduced solvent waste in process chemistry, particularly in the manufacture of pharmaceutical intermediates where chloride contamination from the hydrochloride salt is problematic. The absence of chloride also minimizes the risk of corrosion in stainless steel reactors.

Nucleophilic Fluorination Reactions Requiring a Defined, Solid-State Reagent with High Fluoride Content

As a member of the amine/HF reagent class, hydroxylamine hydrofluoride offers a defined 1:1 stoichiometry and a high weight-percentage of active fluoride (~36%) compared to bulkier amine complexes like Et₃N·3HF (~27%) [3]. This makes it a practical choice for research-scale nucleophilic fluorinations where precise stoichiometric control is needed and the use of a solid, easily handled reagent is preferred over liquid or gaseous HF sources. Its lower molecular weight reduces the mass of auxiliary material that must be separated post-reaction.

Semiconductor and Electronic Materials Processing Where Chloride Contamination is Prohibited

In semiconductor manufacturing, chloride ions can cause severe corrosion and electrical failures. Hydroxylamine hydrofluoride's ability to reduce oxidized layers on exposed semiconductor trace metals without introducing chloride makes it a valuable component in specialized cleaning or etching formulations . Its use can prevent bulk oxidative corrosion (metal attack) and render formulations self-passivating, a property not achievable with hydroxylamine hydrochloride.

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